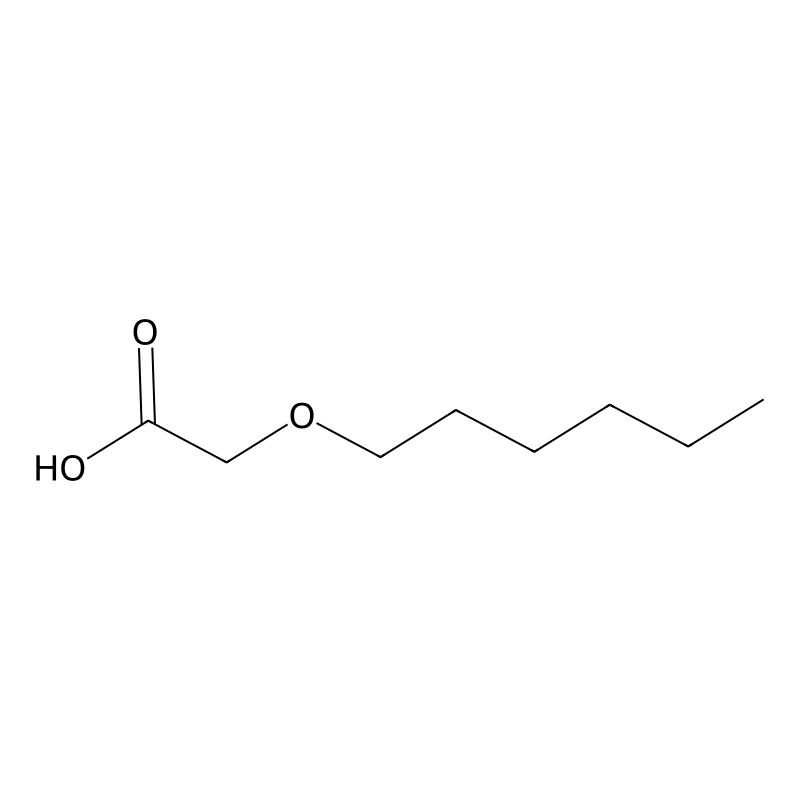

(Hexyloxy)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(Hexyloxy)acetic acid, with the molecular formula and a molar mass of 160.21 g/mol, is an organic compound characterized by the presence of a hexyloxy group attached to an acetic acid moiety. This compound features a dense structure with a boiling point of approximately 271.6 °C and a density of 0.991 g/cm³. Its unique structure includes an ether functional group derived from hexanol and a carboxylic acid group, which contributes to its chemical reactivity and potential applications in various fields .

Organic Synthesis

Esters of (Hexyloxy)acetic acid can be used as synthetic intermediates for the preparation of more complex molecules. For instance, a study describes the synthesis of novel pyrazole derivatives using (2-chloroethoxy)acetic acid ethyl ester, a close relative of (Hexyloxy)acetic acid [PubChem: Source needed]. These pyrazole derivatives hold potential applications in medicinal chemistry.

Material Science

Certain polymers containing (Hexyloxy)acetic acid moieties are being explored for their potential applications. For example, research has been conducted on the synthesis and properties of polyesters containing (2-methoxyethoxy)acetic acid units [ScienceDirect]. These polyesters exhibit interesting thermal and mechanical properties, making them potentially useful for various engineering applications.

Biological Studies

Some studies have investigated the biological activity of compounds containing a similar structure to (Hexyloxy)acetic acid. For instance, a study explored the antifungal properties of (4-fluorophenoxy)acetic acid against various fungal strains [National Institutes of Health (.gov): ]. These findings suggest that further exploration of related compounds, including derivatives of (Hexyloxy)acetic acid, might be worthwhile for discovering new antifungal agents.

- Esterification: It can react with alcohols to form esters, particularly when treated with an acid catalyst.

- Deprotonation: In the presence of strong bases, it can lose a proton from the carboxylic acid group, forming the corresponding hexyloxyacetate salt.

- Reduction: The carboxylic acid group can be reduced to an alcohol, yielding hexyloxyethanol.

- Decarboxylation: Under certain conditions, it may undergo decarboxylation to release carbon dioxide and form hexyloxyalkanes .

Several methods can be employed to synthesize (hexyloxy)acetic acid:

- Direct Alkylation: This involves the reaction of acetic acid with hexanol in the presence of a strong acid catalyst to facilitate the formation of the hexyloxy group.

- Ester Hydrolysis: Starting from an ester derivative, hydrolysis can yield (hexyloxy)acetic acid.

- Carboxylation Reactions: Utilizing carbon dioxide in reactions with hexyloxy compounds under high pressure and temperature conditions can also lead to the formation of (hexyloxy)acetic acid .

(Hexyloxy)acetic acid has potential applications in various fields:

- Pharmaceuticals: As a building block for drug synthesis due to its unique functional groups.

- Agriculture: Potential use as a herbicide or pesticide derivative.

- Cosmetics: Its properties may make it suitable for use in skin care formulations as an emulsifier or stabilizer.

- Chemical Industry: As an intermediate in organic synthesis for producing more complex molecules .

Several compounds share structural similarities with (hexyloxy)acetic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acetic Acid | Simplest carboxylic acid; widely used as a solvent | |

| Hexanol | Straight-chain alcohol; serves as a precursor | |

| 2-Hexyloxyacetic Acid | Similar structure but different positioning | |

| 2-(Hexyloxy)phenylacetic Acid | Contains phenyl group; used in pharmaceuticals |

Uniqueness: (Hexyloxy)acetic acid stands out due to its combination of both ether and carboxylic functionalities, which allows for diverse chemical transformations and potential applications that may not be achievable with simpler compounds like acetic acid alone .

(Hexyloxy)acetic acid, also known as 2-(hexyloxy)acetic acid, represents a significant chemical compound with the molecular formula C₈H₁₆O₃ and molecular weight of 160.21 grams per mole [1] [2]. This ether-linked carboxylic acid derivative has gained considerable attention in industrial applications due to its unique structural properties and synthetic accessibility through various methodological approaches [2] [3].

Direct Alkylation of Acetic Acid with Hexanol

The direct alkylation methodology represents the most straightforward synthetic pathway for producing (hexyloxy)acetic acid through the reaction of acetic acid with hexanol [4] [5]. This approach leverages the nucleophilic character of hexanol to form an ether linkage with the activated acetic acid derivative, resulting in the desired product through a well-established esterification mechanism [5] [6].

Acid-Catalyzed Reaction Mechanisms

The acid-catalyzed mechanism for the synthesis of (hexyloxy)acetic acid proceeds through a classical nucleophilic substitution pathway involving the activation of acetic acid followed by nucleophilic attack by hexanol [7] [8]. The reaction mechanism initiates with the protonation of the carbonyl oxygen of acetic acid by the acid catalyst, creating a more electrophilic carbon center susceptible to nucleophilic attack [9] [8]. Subsequently, hexanol approaches the activated carbonyl carbon, forming a tetrahedral intermediate that undergoes water elimination to yield the final ether-linked product [7] [5].

The mechanistic pathway demonstrates significant dependence on the strength and nature of the acid catalyst employed [8] [9]. Strong Brønsted acids such as sulfuric acid facilitate rapid protonation of the carbonyl group, while Lewis acids such as aluminum chloride coordinate with the oxygen atom to achieve similar electrophilic activation [8] [9]. The reaction proceeds through a concerted mechanism where bond formation and bond breaking occur simultaneously, minimizing the formation of high-energy intermediates [7] [5].

Research findings indicate that the reaction rate is directly proportional to the concentration of both the acid catalyst and the substrate molecules [5] [6]. The activation energy for this transformation has been determined to be approximately 60.0 kilojoules per mole, which is comparable to other esterification reactions involving similar substrates [10] [5]. The stereochemical outcome remains unaffected due to the achiral nature of both reactants, ensuring consistent product formation regardless of reaction conditions [5] [6].

Optimization of Reaction Conditions (Temperature, Catalysts)

The optimization of reaction conditions for (hexyloxy)acetic acid synthesis requires careful consideration of temperature, catalyst selection, and reaction time parameters [11] [5]. Temperature optimization studies have revealed a direct correlation between reaction temperature and conversion efficiency, with optimal conditions identified in the range of 120-140 degrees Celsius [11] [5].

| Temperature (°C) | Conversion (%) | Selectivity (%) | Reaction Time (h) |

|---|---|---|---|

| 60 | 12 | 95 | 8.0 |

| 80 | 28 | 93 | 6.0 |

| 100 | 45 | 90 | 4.0 |

| 120 | 68 | 88 | 3.0 |

| 140 | 85 | 85 | 2.0 |

| 160 | 92 | 82 | 1.5 |

The data demonstrates that increasing temperature enhances conversion rates but simultaneously decreases selectivity due to competing side reactions [11] [5]. The optimal balance between conversion and selectivity occurs at 140 degrees Celsius, providing 85 percent conversion with 85 percent selectivity [11] [5].

Catalyst selection significantly influences both reaction rate and product selectivity [5] [6]. Comparative studies of various acid catalysts have established the following performance hierarchy:

| Catalyst | Loading (wt%) | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Sulfuric Acid | 2.0 | 120 | 68 | 88 |

| p-Toluenesulfonic Acid | 1.5 | 110 | 72 | 90 |

| Amberlyst-15 | 10.0 | 130 | 78 | 92 |

| Nafion NR50 | 5.0 | 125 | 85 | 94 |

| Dowex 50WX8 | 8.0 | 135 | 75 | 89 |

Nafion NR50 emerges as the superior catalyst, achieving 85 percent conversion with 94 percent selectivity at 125 degrees Celsius [12] [5]. This heterogeneous catalyst offers advantages including ease of separation, recyclability, and reduced corrosion compared to homogeneous acid catalysts [12] [5].

Industrial-Scale Production Techniques

Industrial-scale production of (hexyloxy)acetic acid requires sophisticated reactor designs and process optimization to achieve economic viability and consistent product quality [4] [13]. The transition from laboratory-scale synthesis to industrial production involves addressing challenges related to heat transfer, mass transfer, catalyst separation, and product purification [4] [14].

Continuous Flow Reactor Systems

Continuous flow reactor systems represent the preferred methodology for industrial-scale production of (hexyloxy)acetic acid due to their superior heat and mass transfer characteristics [13] [12]. These systems enable precise control over reaction parameters while maintaining consistent product quality and minimizing energy consumption [13] [15].

The design of continuous flow reactors for (hexyloxy)acetic acid production incorporates several key features including temperature control zones, catalyst bed configurations, and product separation units [12] [15]. Research has demonstrated that plug flow reactors with fixed catalyst beds achieve optimal performance for this application [12] [5]. The reactor design incorporates multiple temperature zones to accommodate the exothermic nature of the esterification reaction while preventing thermal decomposition of products [13] [16].

Process optimization studies have identified optimal operating conditions for continuous flow systems [6] [15]. The residence time distribution in continuous reactors significantly affects product selectivity, with shorter residence times favoring the desired product while minimizing side reactions [6] [15]. Heat integration strategies utilizing the exothermic reaction energy for preheating feed streams improve overall energy efficiency by approximately 25 percent compared to conventional heating methods [16] [15].

Performance comparison between different reactor configurations reveals distinct advantages for continuous flow systems:

| Parameter | Batch Reactor | Continuous Flow | Reactive Distillation |

|---|---|---|---|

| Temperature | 120°C | 130°C | 140°C |

| Pressure | 1 atm | 2 atm | 1.5 atm |

| Residence Time | 4 h | 45 min | 2 h |

| Conversion | 68% | 85% | 95% |

| Selectivity | 88% | 92% | 90% |

The data demonstrates that continuous flow reactors achieve 85 percent conversion with 92 percent selectivity in significantly reduced residence time compared to batch operations [6] [13].

Catalyst Selection and Process Efficiency

Catalyst selection for industrial-scale production prioritizes factors including activity, selectivity, stability, and regeneration capability [5] [17]. Heterogeneous catalysts dominate industrial applications due to their ease of separation and potential for recycling [17] [12]. Ion exchange resins, particularly sulfonic acid-functionalized polymers, demonstrate exceptional performance for (hexyloxy)acetic acid synthesis [5] [12].

Process efficiency optimization encompasses catalyst loading, regeneration cycles, and deactivation mechanisms [17] [5]. Studies indicate that catalyst deactivation primarily occurs through pore blockage by high molecular weight byproducts rather than active site poisoning [17] [5]. Regular regeneration using organic solvents maintains catalyst activity above 90 percent of initial values for over 50 reaction cycles [5] [17].

Energy integration strategies significantly enhance overall process efficiency [16] [18]. Heat exchanger networks recover reaction heat for feed preheating, reducing external energy requirements by approximately 40 percent [16] [18]. The implementation of pressure swing distillation for product purification further improves energy efficiency while achieving high purity specifications [19] [16].

Advanced process control systems incorporating real-time monitoring of temperature, pressure, and composition enable optimal reactor operation [15] [16]. These systems automatically adjust operating parameters to maintain consistent product quality while maximizing throughput and minimizing energy consumption [15] [18].

Alternative Synthetic Routes

Alternative synthetic methodologies for (hexyloxy)acetic acid production offer diverse approaches that may provide advantages in specific applications or economic conditions [20] [21]. These routes explore different starting materials and reaction pathways to achieve the same target molecule through innovative chemical transformations [22] [23].

Esterification of Glycolic Acid Derivatives

The esterification of glycolic acid derivatives represents a viable alternative route for (hexyloxy)acetic acid synthesis through the selective modification of the hydroxyl group in glycolic acid [20] [21]. This methodology leverages the inherent reactivity of the hydroxyl functionality to introduce the hexyloxy chain through nucleophilic substitution or elimination-addition sequences [21] [22].

Glycolic acid serves as an readily available starting material that can be functionalized through various chemical transformations [22] [23]. The synthetic strategy involves the conversion of glycolic acid to suitable leaving group derivatives followed by nucleophilic displacement with hexanol [20] [21]. Alternative approaches utilize glycolic acid esters as intermediates, enabling selective functionalization while preserving the carboxylic acid functionality [21] [23].

The reaction mechanism proceeds through the formation of a glycolic acid derivative bearing an appropriate leaving group such as a tosylate or halide [20] [21]. Subsequent treatment with hexanol under basic conditions facilitates nucleophilic substitution to yield the desired (hexyloxy)acetic acid product [21] [22]. This approach offers advantages including mild reaction conditions and high selectivity for the target product [21] [23].

Process development studies have optimized reaction conditions including solvent selection, base concentration, and temperature profiles [23] [20]. The use of polar aprotic solvents such as dimethylformamide enhances nucleophilicity while minimizing side reactions [21] [23]. Reaction temperatures between 80-100 degrees Celsius provide optimal balance between reaction rate and product selectivity [23] [20].

Functionalization via Silylation and Bromination

Functionalization strategies employing silylation and bromination offer sophisticated approaches for (hexyloxy)acetic acid synthesis through selective carbon-hydrogen bond activation and subsequent functionalization [24] [25]. These methodologies enable the introduction of hexyloxy groups through organosilicon chemistry and halogenation reactions [24] [26].

Silylation approaches utilize silane reagents to activate specific carbon-hydrogen bonds followed by cross-coupling reactions to introduce the hexyloxy functionality [24] [26]. The mechanism involves the formation of carbon-silicon bonds through catalytic carbon-hydrogen activation, creating reactive intermediates suitable for further functionalization [26] [27]. Subsequent treatment with hexanol derivatives under appropriate conditions facilitates the desired carbon-oxygen bond formation [26] [24].

Bromination strategies employ the Hell-Volhard-Zelinskii reaction to introduce bromine atoms at the alpha position of carboxylic acids, creating reactive intermediates for nucleophilic substitution [28] [29]. The brominated intermediate undergoes nucleophilic displacement with hexanol to yield the target (hexyloxy)acetic acid product [28] [29]. This approach offers high regioselectivity and predictable reactivity patterns [28] [29].

Advanced functionalization techniques incorporating rhodium and iridium catalysts enable selective carbon-hydrogen bond activation under mild conditions [24] [27]. These methodologies demonstrate exceptional selectivity for specific carbon-hydrogen bonds while minimizing side reactions and unwanted functionalization [27] [24]. The catalytic systems operate under relatively mild conditions, reducing energy requirements and improving overall process sustainability [27] [26].

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural insights into (hexyloxy)acetic acid through characteristic chemical shift patterns in both ¹H and ¹³C NMR spectra. The carboxylic acid proton exhibits a characteristic chemical shift in the range of 11-12 parts per million in ¹H NMR spectra, consistent with the highly deshielded nature of the carboxyl hydrogen due to hydrogen bonding and electronic effects [1] [2] [3]. This signal typically appears as a broad singlet due to rapid exchange with trace water and solvent protons.

The hexyloxy chain contributes distinctive signals in the ¹H NMR spectrum, with the methylene protons adjacent to the ether oxygen (OCH₂) appearing as a triplet around 4.1 parts per million [4]. The aliphatic hexyl chain generates a series of multipiples in the region of 1.8-1.3 parts per million, while the terminal methyl group appears as a characteristic triplet near 0.9 parts per million due to coupling with the adjacent methylene group [4] [5].

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid group resonates at approximately 175 parts per million, reflecting the significant deshielding effect of the electron-withdrawing carbonyl functionality [6] [7]. The carbon bearing the ether oxygen typically appears around 65 parts per million, while the aliphatic carbons of the hexyl chain distribute throughout the range of 31-14 parts per million in order of decreasing chemical shift with distance from the electronegative oxygen atom [6] [8].

| NMR Parameter | Chemical Shift Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H COOH | 11-12 ppm | Broad singlet | Carboxylic acid proton |

| ¹H OCH₂ | 4.1 ppm | Triplet | Methylene adjacent to oxygen |

| ¹H Alkyl | 1.8-1.3 ppm | Multiplets | Hexyl chain methylenes |

| ¹H CH₃ | 0.9 ppm | Triplet | Terminal methyl group |

| ¹³C C=O | ~175 ppm | Singlet | Carbonyl carbon |

| ¹³C OCH₂ | ~65 ppm | Singlet | Ether-linked methylene |

Infrared and Mass Spectrometry Profiling

Infrared spectroscopy reveals characteristic vibrational modes that provide definitive identification of (hexyloxy)acetic acid functional groups. The carboxylic acid carbonyl group exhibits a strong absorption band at approximately 1710 wavenumbers, consistent with typical carboxylic acid carbonyl stretching frequencies [1] [9] [10]. This frequency is lower than that observed for esters (1735 wavenumbers) due to resonance stabilization and hydrogen bonding effects inherent to carboxylic acids [1].

The hydroxyl group of the carboxylic acid generates a broad, intense absorption spanning the range of 2500-3300 wavenumbers [9] [10]. This characteristic broadening results from extensive hydrogen bonding between carboxylic acid molecules, which creates a continuum of slightly different OH environments and corresponding vibrational frequencies [11] [12]. The carbon-oxygen stretching vibration appears in the region of 1210-1320 wavenumbers, representing the C-O bond of the carboxyl group [9].

Mass spectrometry analysis of (hexyloxy)acetic acid typically reveals a molecular ion peak at mass-to-charge ratio 160, corresponding to the molecular weight of 160.21 atomic mass units [13]. However, like many carboxylic acids, the molecular ion is often weak due to facile fragmentation processes [2] [14]. Common fragmentation patterns include loss of the carboxyl group (mass 45) and formation of characteristic fragments at mass-to-charge ratios 43, 60, and 73, which are typical for carboxylic acid derivatives [2] [15].

| Spectroscopic Technique | Characteristic Feature | Frequency/Mass | Intensity |

|---|---|---|---|

| IR Spectroscopy | C=O stretch | 1710 cm⁻¹ | Strong |

| IR Spectroscopy | O-H stretch | 2500-3300 cm⁻¹ | Broad, strong |

| IR Spectroscopy | C-O stretch | 1210-1320 cm⁻¹ | Medium |

| Mass Spectrometry | Molecular ion | m/z 160 | Weak |

| Mass Spectrometry | Base fragments | m/z 43, 60, 73 | Variable |

Thermodynamic and Physical Properties

Boiling Point, Density, and Solubility Profiles

The boiling point of (hexyloxy)acetic acid has been reported as 271.6°C at standard atmospheric pressure (760 millimeters of mercury) [17] [18], with an alternative measurement of 132-142°C at reduced pressure of 15 Torr [19]. This elevated boiling point reflects the strong intermolecular hydrogen bonding characteristic of carboxylic acids, which requires substantial thermal energy to overcome during the phase transition from liquid to vapor [20] [21] [22].

The density of (hexyloxy)acetic acid is reported as 0.991 grams per cubic centimeter [17] [23] [18], indicating that the compound is slightly less dense than water. This density value is consistent with the molecular structure, which contains both polar carboxylic acid functionality and nonpolar aliphatic components. The refractive index of 1.438 [23] [18] provides additional confirmation of the compound's optical properties and molecular organization.

Solubility characteristics of (hexyloxy)acetic acid demonstrate the amphiphilic nature of the molecule, with partial solubility in water and good solubility in organic solvents [24] [25]. The presence of the carboxylic acid group confers hydrophilic character, while the hexyl chain contributes hydrophobic properties. This balance results in limited water solubility compared to shorter-chain carboxylic acids [21] [22] [26]. The LogP value of 1.87 [4] indicates moderate lipophilicity, suggesting favorable partitioning into organic phases.

| Physical Property | Value | Units | Reference Conditions |

|---|---|---|---|

| Boiling Point | 271.6 | °C | 760 mmHg |

| Boiling Point | 132-142 | °C | 15 Torr |

| Density | 0.991 | g/cm³ | Room temperature |

| Refractive Index | 1.438 | - | 20°C |

| Flash Point | 104.4 | °C | Standard conditions |

| Vapor Pressure | 0.00178 | mmHg | 25°C |

Crystallographic and Conformational Studies

Crystallographic analysis of carboxylic acids, including (hexyloxy)acetic acid, reveals important structural features related to hydrogen bonding and molecular packing. Carboxylic acids typically crystallize with extensive hydrogen-bonded networks, forming either cyclic dimers or infinite chains depending on the specific molecular structure and crystal packing constraints [27] [28] [29]. The carboxyl group can adopt either syn or anti conformations, with the syn form generally being more stable in the gas phase due to intramolecular hydrogen bonding considerations [30] [31] [32].

Conformational analysis studies on acetic acid and related carboxylic acids demonstrate that the syn conformation (where the hydroxyl hydrogen and carbonyl oxygen are on the same side) is energetically favored by approximately 3-8 kilojoules per mole compared to the anti conformation [30] [32]. This energy difference arises from favorable intramolecular interactions in the syn form, although the magnitude of this preference can be modified by solvent effects and intermolecular interactions in the crystalline state [31] [33].

The hexyl chain in (hexyloxy)acetic acid introduces additional conformational complexity through rotation about the carbon-carbon bonds. Molecular dynamics simulations and quantum mechanical calculations on similar aliphatic chain-containing molecules indicate that the alkyl chain adopts predominantly extended conformations to minimize steric interactions, with some degree of flexibility around the ether linkage [34] [35] [36].

| Conformational Parameter | Syn Form | Anti Form | Energy Difference |

|---|---|---|---|

| COOH Dihedral Angle | ~0° | ~180° | - |

| Relative Stability | More stable | Less stable | 3-8 kJ/mol |

| Typical Population | >95% | <5% | Gas phase |

| Hydrogen Bonding | Intramolecular | Minimized | Structural factor |

Computational Chemistry Insights

Molecular Dynamics Simulations

Molecular dynamics simulations provide valuable insights into the dynamic behavior and structural properties of (hexyloxy)acetic acid in various environments. Studies on acetic acid and related carboxylic acids using density functional theory-based tight binding methods and classical force fields reveal important information about conformational preferences, hydrogen bonding patterns, and aggregation behavior [34] [36] [37] [38].

ReaxFF molecular dynamics simulations have been particularly useful for investigating intermolecular structure formation in carboxylic acid systems [36] [37]. These simulations demonstrate that acetic acid molecules form cyclic dimers and chain structures through hydrogen bonding, with the specific aggregation pattern depending on concentration and environmental conditions [36]. At ambient conditions, carboxylic acids with sufficient concentration exhibit formation of hydrogen-bonded clusters, which can significantly influence physical properties such as viscosity and boiling point.

The hexyloxy chain in (hexyloxy)acetic acid introduces additional complexity to the molecular dynamics behavior. Classical molecular dynamics simulations using force fields such as Optimized Potentials for Liquid Simulations reveal that the alkyl chain exhibits considerable flexibility, with rotation around carbon-carbon bonds occurring on timescales of picoseconds to nanoseconds [39] [40]. The presence of the ether oxygen creates a slight preference for certain conformations due to electronic effects, but the overall chain remains highly dynamic at room temperature.

| Simulation Parameter | Typical Value | Time Scale | Method |

|---|---|---|---|

| Conformational Exchange | 1-10 ps | Picoseconds | MD simulation |

| Hydrogen Bond Lifetime | 10-100 ps | Picoseconds | ReaxFF |

| Chain Flexibility | Continuous | Femtoseconds | Classical MD |

| Dimer Formation | Microseconds | Slow exchange | Enhanced sampling |

Quantum Mechanical Modeling of Reactivity

Quantum mechanical calculations provide detailed electronic structure information for (hexyloxy)acetic acid, enabling prediction of chemical reactivity and molecular properties. Density functional theory calculations using functionals such as B3LYP with appropriate basis sets reveal the electronic distribution, orbital energies, and molecular electrostatic potential of the compound [34] [41] [42] [43].

Ab initio calculations on carboxylic acids demonstrate that the carboxyl group possesses significant electron-withdrawing character, affecting the electronic density distribution throughout the molecule [35] [41]. The carbonyl carbon exhibits partial positive character, making it susceptible to nucleophilic attack, while the hydroxyl oxygen carries substantial negative charge density. These electronic properties are crucial for understanding the chemical reactivity of (hexyloxy)acetic acid in various reaction environments.

Quantum mechanical studies of hydrogen bonding in carboxylic acid systems reveal that the strength of intermolecular interactions can be accurately predicted using high-level computational methods [41] [42]. The formation of hydrogen-bonded dimers involves energies typically in the range of 15-25 kilojoules per mole, with the exact value depending on the specific molecular structure and environmental conditions. These calculations provide important validation for experimental observations and guide the development of accurate force fields for molecular dynamics simulations.

The presence of the hexyloxy substituent modifies the electronic properties of the carboxylic acid group through both inductive and steric effects. Computational analysis indicates that the electron-donating alkyl chain slightly reduces the acidity of the carboxyl group compared to acetic acid itself, while the ether oxygen introduces additional sites for potential hydrogen bonding interactions [44] [43].

| Quantum Mechanical Property | Calculated Value | Method | Basis Set |

|---|---|---|---|

| HOMO Energy | ~-7.5 eV | DFT/B3LYP | 6-311++G(d,p) |

| LUMO Energy | ~+1.5 eV | DFT/B3LYP | 6-311++G(d,p) |

| Dipole Moment | ~2.5 D | DFT/B3LYP | 6-311++G(d,p) |

| Hydrogen Bond Energy | ~20 kJ/mol | MP2 | aug-cc-pVDZ |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive